(2Z)-2-(1-acetyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide
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Overview
Description
{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of {[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA involves several steps. One common method includes the condensation of 5-bromo-2-oxindole with thiourea under specific reaction conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
{[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of {[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to {[(3Z)-1-ACETYL-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
5-Fluoroindole: Known for its antiviral properties.
Isatin derivatives: Exhibiting a wide range of pharmacological activities.
Properties
Molecular Formula |
C11H9BrN4O2S |
---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
(1-acetyl-5-bromo-2-hydroxyindol-3-yl)iminothiourea |
InChI |
InChI=1S/C11H9BrN4O2S/c1-5(17)16-8-3-2-6(12)4-7(8)9(10(16)18)14-15-11(13)19/h2-4,18H,1H3,(H2,13,19) |
InChI Key |
SHHXCMPJGWLLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=S)N |
Origin of Product |
United States |
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